

# Propenyl Ethers: A Technical Overview of Chemical Formula and Molecular Structure

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## Compound of Interest

Compound Name: Propenyl ether

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This technical guide provides a comprehensive overview of the chemical formula and molecular structure of **propenyl ethers**, a class of unsaturated ethers with significant applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science.

## Chemical Formula and General Structure

**Propenyl ethers** are a class of organic compounds characterized by a propenyl group ( $\text{CH}_3\text{CH}=\text{CH}-$ ) attached to an oxygen atom, which is in turn bonded to another organic substituent (R). The general chemical formula for a **propenyl ether** is  $\text{C}_3\text{H}_5\text{OR}$ . The nature of the 'R' group determines the specific properties and reactivity of the individual ether.

A common and well-studied example is ethyl **propenyl ether**, where the R group is an ethyl group ( $-\text{CH}_2\text{CH}_3$ ). The chemical formula for ethyl **propenyl ether** is  $\text{C}_5\text{H}_{10}\text{O}$ .<sup>[1]</sup>

## Molecular Structure and Isomerism

The molecular structure of **propenyl ethers** is defined by the presence of a carbon-carbon double bond in the propenyl group. This double bond gives rise to geometric isomerism, resulting in two distinct spatial arrangements: cis (Z) and trans (E).

- **Cis (Z)-Propenyl Ether:** In the cis isomer, the substituents with higher priority on each carbon of the double bond are on the same side.
- **Trans (E)-Propenyl Ether:** In the trans isomer, the higher-priority substituents are on opposite sides of the double bond.

The specific arrangement of these isomers influences the molecule's physical and chemical properties, including its boiling point, stability, and reactivity in stereospecific reactions.

While experimentally determined bond lengths and angles for ethyl **propenyl ether** are not readily available in the public domain, computational models and comparisons with similar unsaturated ethers provide valuable insights into its molecular geometry. The table below presents a summary of key physical and computed structural properties for ethyl **propenyl ether**.

Property	Value
Chemical Formula	C <sub>5</sub> H <sub>10</sub> O
Molecular Weight	86.13 g/mol
Isomers	cis (Z) and trans (E)
Boiling Point	67-76 °C
Density	0.778 g/mL at 25 °C
Computed C=C Bond Length	Approximately 1.34 Å
Computed C-O-C Bond Angle	Approximately 110-112°
Computed C=C-O Bond Angle	Approximately 120-122°

Note: Bond lengths and angles are estimated based on standard values for similar functional groups and may vary based on the computational method used.

## Experimental Protocols: Synthesis of Propenyl Ethers

A primary method for the synthesis of **propenyl ethers** is through the isomerization of the corresponding allyl ethers. A widely used laboratory and industrial method for preparing the precursor allyl ethers is the Williamson Ether Synthesis.<sup>[2][3][4][5][6]</sup> This method involves the reaction of an alkoxide with a primary alkyl halide.

## Detailed Methodology for Williamson Ether Synthesis of an Allyl Ether:

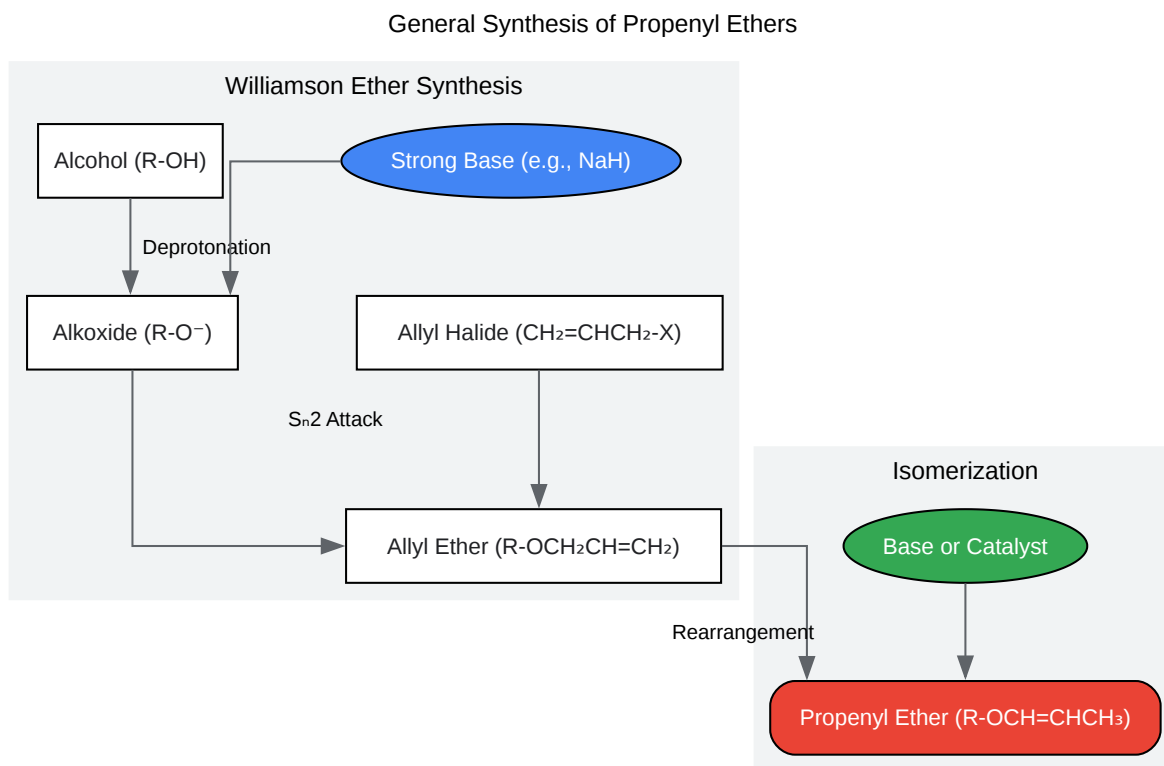
- **Alkoxide Formation:** An alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a highly reactive alkoxide ion. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
- **Nucleophilic Substitution:** The alkoxide then acts as a nucleophile and attacks the allyl halide (e.g., allyl bromide) in an  $S_N2$  reaction.<sup>[2][4]</sup> This results in the formation of the allyl ether and a salt byproduct.
- **Workup and Purification:** The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

## Isomerization to Propenyl Ether:

The resulting allyl ether can then be isomerized to the more thermodynamically stable **propenyl ether**. This is often achieved by heating the allyl ether in the presence of a base or a transition metal catalyst.

## Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of a **propenyl ether**, starting from an alcohol and an allyl halide via the Williamson ether synthesis, followed by isomerization.



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Caption: Workflow for **propenyl ether** synthesis.

This guide provides a foundational understanding of the chemical formula and molecular structure of **propenyl ethers**, along with a representative synthetic protocol. For professionals in drug development, the **propenyl ether** moiety can be a key structural element or a reactive intermediate in the synthesis of more complex bioactive molecules.[7] Further research into the specific derivatives and their reaction kinetics is encouraged for targeted applications.

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